Chlorocarbonic acid-(1-methyl-pentyl ester)
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Overview
Description
Chlorocarbonic acid-(1-methyl-pentyl ester), also known as hexan-2-yl carbonochloridate, is an organic compound with the CAS Number: 265659-62-9 . It has a molecular weight of 164.63 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Chlorocarbonic acid-(1-methyl-pentyl ester) is 1S/C7H13ClO2/c1-3-4-5-6 (2)10-7 (8)9/h6H,3-5H2,1-2H3 . The InChI key is ZLKKDYSCTUTSNA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Chlorocarbonic acid-(1-methyl-pentyl ester) is a liquid at room temperature .Scientific Research Applications
Synthesis and Spectroscopic Characterization
Chlorocarbonic acid-(1-methyl-pentyl ester) derivatives have been synthesized and characterized spectroscopically. For instance, steroidal chloroformate esters were prepared from respective hydroxy derivatives, involving the reaction with triphosgene–pyridine, and their characteristics were determined using spectroscopic methods (Skiera & Paryzek, 2014).
Structural Characterization and Molecular Packing
Derivatives of chlorocarbonic acid, such as mixed orthocarbonic acid esters, have been structurally characterized, with insights into their molecular packing. For instance, a study detailed the structure of a mixed orthocarbonic acid ester of benzene-1,2-diol and 4,6-O-benzylidene-1-O-methyl-α-d-glucopyranoside, highlighting the conformations of oxacyclic and puckered five-membered rings at the spiro center (Betz & Klüfers, 2007).
Chemical Synthesis and Functionalization
Chlorocarbonic acid-(1-methyl-pentyl ester) derivatives have been utilized in the synthesis of various chemicals. For example, starch ethyl carbonates were synthesized using chlorocarbonic acid ethyl ester, exploring the influence of different reaction conditions on the degree of substitution and structural characteristics (Hampe & Heinze, 2016).
Chemical Resolution Techniques
In-depth reviews and studies have been conducted on the resolution techniques of chlorocarbonic acid derivatives, including 2-chloropropionic acid and ester. These techniques encompass chemical, biological enzyme, chromatogram, and extraction methods, comparing their advantages and disadvantages (Zhou Liang, 2006).
Interaction with Biological Systems
Studies have explored the interaction of chlorocarbonic acid-(1-methyl-pentyl ester) derivatives with biological systems. For instance, the synthesis and anticonvulsant activity of Menthyl γ-aminobutyrate, a derivative involving chlorocarbonic acid, were investigated, showing prolonged anticonvulsant activity (Nesterkina & Kravchenko, 2016).
Safety And Hazards
properties
IUPAC Name |
hexan-2-yl carbonochloridate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKDYSCTUTSNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocarbonic acid-(1-methyl-pentyl ester) |
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